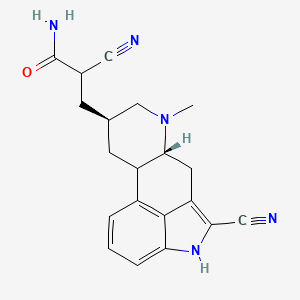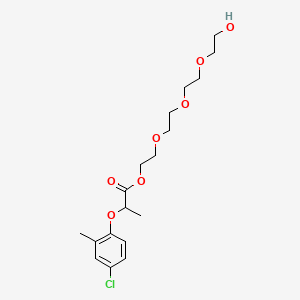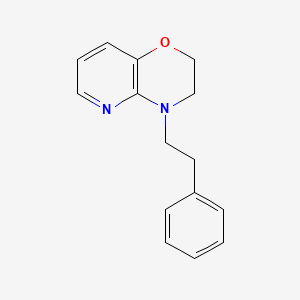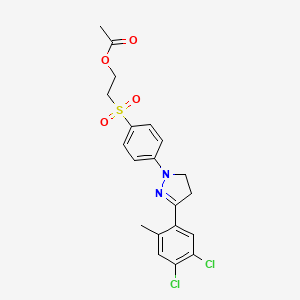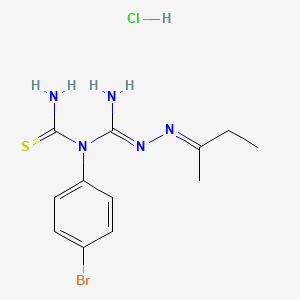
6-Pentadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pentadecene is an olefin compound with the molecular formula C15H30 . It is a colorless liquid with a low boiling point and flash point. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is commonly used as a starting material in organic synthesis for the preparation of other compounds and can also be found in solvents, coatings, and additives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Pentadecene can be synthesized through various methods, including:
Fractionation and Cracking: This method involves fractionating petroleum to separate hydrocarbons with appropriate carbon numbers, followed by thermal cracking to generate olefins.
Suzuki–Miyaura Coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods: In industrial settings, this compound is typically produced through the fractionation and cracking of petroleum. This process involves separating hydrocarbons with the desired carbon chain length and then subjecting them to thermal cracking to produce olefins .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes and other substituted derivatives.
Applications De Recherche Scientifique
6-Pentadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in the biosynthesis of semiochemicals in insects.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of solvents, coatings, and additives.
Mécanisme D'action
The mechanism of action of 6-Pentadecene involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a semiochemical, influencing the behavior of insects through pheromone mimicry . In chemical reactions, its double bond allows it to participate in various addition and substitution reactions, forming new compounds with different properties.
Comparaison Avec Des Composés Similaires
6-Pentadecene can be compared with other similar compounds, such as:
Pentadecane: An alkane with the formula C15H32 , lacking the double bond present in this compound.
1-Pentadecene: An isomer with the double bond located at the first carbon atom.
Heptadecene: A similar olefin with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
74392-31-7 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
(E)-pentadec-6-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11+ |
Clé InChI |
BEPREHKVBQHGMZ-ACCUITESSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
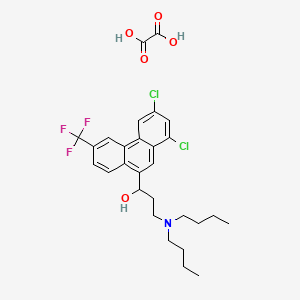
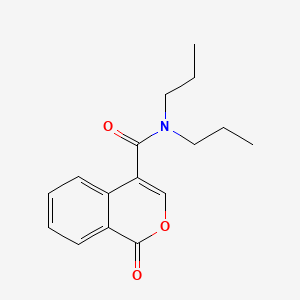
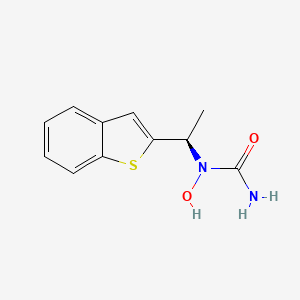
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

